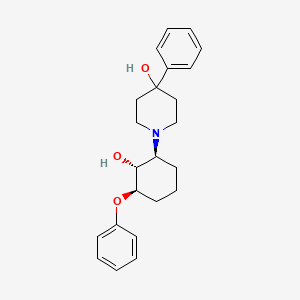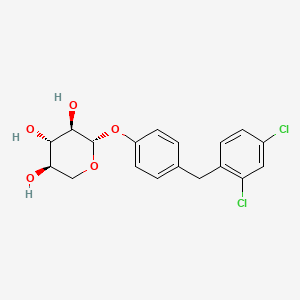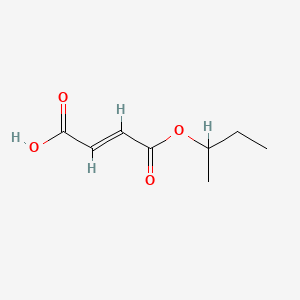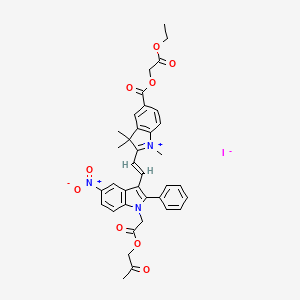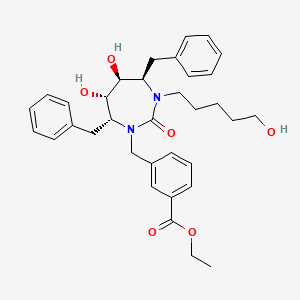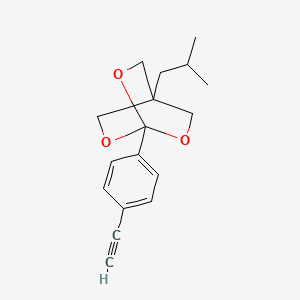
2,5-Diethoxy norephedrine, (+/-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethoxy norephedrine, (+/-)-, is a chemical compound that belongs to the class of phenethylamines. It is structurally related to norephedrine, a well-known stimulant. The compound features two ethoxy groups attached to the benzene ring, which distinguishes it from other phenethylamines. This modification can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy norephedrine, (+/-)-, typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base to form 2,5-dimethoxy-beta-nitrostyrene.
Reduction: The nitrostyrene is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,5-dimethoxyphenethylamine.
Ethylation: The final step involves the ethylation of the amine group to introduce the ethoxy groups, resulting in 2,5-Diethoxy norephedrine, (+/-)-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ alternative reducing agents and catalysts to improve efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diethoxy norephedrine, (+/-)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenethylamines.
Aplicaciones Científicas De Investigación
2,5-Diethoxy norephedrine, (+/-)-, has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives.
Biology: The compound is studied for its potential effects on neurotransmitter systems.
Medicine: Research explores its potential therapeutic applications, including its stimulant properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-Diethoxy norephedrine, (+/-)-, involves its interaction with neurotransmitter systems. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The compound may also inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxyamphetamine (DMA): Similar structure but with methoxy groups instead of ethoxy groups.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Contains an iodine atom, leading to different pharmacological properties.
2,5-Dimethoxy-4-methylamphetamine (DOM): Features a methyl group, resulting in distinct effects.
Uniqueness
2,5-Diethoxy norephedrine, (+/-)-, is unique due to its ethoxy groups, which can influence its lipophilicity, metabolic stability, and interaction with biological targets. These properties may result in different pharmacokinetics and pharmacodynamics compared to its analogs.
Propiedades
Número CAS |
3489-94-9 |
|---|---|
Fórmula molecular |
C13H21NO3 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
2-amino-1-(2,5-diethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C13H21NO3/c1-4-16-10-6-7-12(17-5-2)11(8-10)13(15)9(3)14/h6-9,13,15H,4-5,14H2,1-3H3 |
Clave InChI |
BGSGDJXRVUYFFR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)OCC)C(C(C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


